molecular formula C17H16N2O4S2 B3467150 N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B3467150
M. Wt: 376.5 g/mol
InChI Key: HFNSPSIPJZVXRG-UHFFFAOYSA-N
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Description

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a benzothiazole-based acetamide derivative featuring a methanesulfonyl group at the 6-position of the benzothiazole core and a 4-methoxyphenyl acetamide moiety. Its structural uniqueness lies in the electron-withdrawing methanesulfonyl group, which may enhance metabolic stability and influence binding interactions in biological systems.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-23-12-5-3-11(4-6-12)9-16(20)19-17-18-14-8-7-13(25(2,21)22)10-15(14)24-17/h3-8,10H,9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNSPSIPJZVXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Methanesulfonylation: The benzothiazole derivative is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

    Acetamide Formation: The final step involves the reaction of the methanesulfonylated benzothiazole with 4-methoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The acetamide group can be reduced to form an amine derivative.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the acetamide group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzothiazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substitution Patterns

The target compound is compared below with key analogues based on substituent variations on the benzothiazole ring and acetamide side chain.

Table 1: Structural Comparison of Selected Benzothiazole Acetamides
Compound Name Benzothiazole Substituent Acetamide Substituent Molecular Weight (g/mol) Key Features
Target Compound 6-Methanesulfonyl 4-Methoxyphenyl ~390.44 (calculated) Electron-withdrawing sulfonyl group enhances polarity and stability.
N-(6-Chlorobenzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide 6-Chloro 4-Methoxyphenyl ~348.80 (calculated) Chlorine substituent introduces moderate electronegativity; may affect lipophilicity.
N-(6-Methoxybenzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide 6-Methoxy 4-Methoxyphenyl ~344.38 (calculated) Methoxy group increases electron density, potentially altering binding affinity.
N-(6-Methylbenzothiazol-2-yl)-2-(3-chlorophenyl)acetamide 6-Methyl 3-Chlorophenyl ~332.83 (calculated) Methyl group enhances lipophilicity; chloro-substituted phenyl may influence steric interactions.
N-(6-Sulfamoylbenzothiazol-2-yl)-2-thioacetamide 6-Sulfamoyl Thio-linked pyrimidinone ~422.46 Sulfamoyl group and thioether linkage contribute to carbonic anhydrase inhibition.
N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide 6-Methoxy 4-Methylbenzenesulfonyl ~406.45 Sulfonyl group on acetamide side chain increases hydrophobicity.
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The methanesulfonyl group (target compound) and sulfamoyl group () are strong electron-withdrawing substituents, which may enhance metabolic stability compared to electron-donating groups like methoxy () or methyl ().
  • In contrast, 3-chlorophenyl () introduces meta-substitution, which may alter steric or electronic interactions.

Pharmacological Activities

Available data from analogues suggest structure-activity relationships (SARs) relevant to the target compound:

Table 2: Pharmacological Data for Selected Analogues
Compound Activity Reference
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (, Compound 13) MMP inhibition (IC₅₀: 0.8–1.2 µM)
N-(6-Sulfamoylbenzothiazol-2-yl)-2-thioacetamide (, Compound 20) Carbonic anhydrase inhibition (moderate activity against CA II and XII)
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (, Compound 38) Anticancer activity (IC₅₀: <1 µM against HCT-1, MCF-7)
Key Insights:
  • MMP Inhibition : Piperazine-containing acetamides () show potent MMP inhibition, suggesting that bulky substituents on the acetamide side chain may enhance activity. The target compound’s methanesulfonyl group could similarly modulate enzyme interactions.
  • Enzyme Selectivity : The sulfamoyl group in demonstrates isoform-specific carbonic anhydrase inhibition, highlighting the role of sulfonyl groups in targeting specific enzymes.

Physicochemical Properties

  • Lipophilicity : Methyl or chloro substituents () may enhance membrane permeability but reduce solubility.

Biological Activity

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by a benzothiazole moiety and a methanesulfonyl group , which enhances its reactivity. The molecular formula is C17H16N2O5S2C_{17}H_{16}N_{2}O_{5}S_{2} with a molecular weight of approximately 392.5 g/mol. The presence of the methanesulfonyl group significantly influences the compound's interaction with biological targets.

Property Details
Molecular FormulaC17H16N2O5S2C_{17}H_{16}N_{2}O_{5}S_{2}
Molecular Weight392.5 g/mol
Structural FeaturesBenzothiazole moiety, methanesulfonyl group

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interactions with specific molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.
  • Anticancer Activity : Research indicates that this compound could possess anticancer properties through its ability to inhibit cell proliferation in certain cancer cell lines.

Study on Acetylcholinesterase Inhibition

A study evaluated a series of benzothiazole derivatives, including compounds similar to this compound. The most potent derivative demonstrated an IC50 value of 2.31 μM against AChE and showed significant inhibition of Aβ aggregation, which is critical in Alzheimer's disease pathology .

Anticancer Potential

Research has indicated that compounds with similar structural features have exhibited antiproliferative effects against various cancer cell lines. For instance, derivatives of benzothiazole have been reported to inhibit Aurora-A kinase, leading to reduced tumor growth in preclinical models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential.

Compound Name Structural Features Biological Activity
N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamideNitro group additionPotential anticancer activity
N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-methoxyphenyl)acetamideSimilar core structureAChE inhibition and neuroprotective effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide, and how can reaction conditions be controlled to improve yield?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Functionalization of the benzothiazole core via sulfonation at the 6-position using methanesulfonyl chloride under anhydrous conditions.
  • Step 2 : Coupling of the 4-methoxyphenylacetamide moiety via nucleophilic substitution or amidation reactions.
  • Key parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (60–80°C), and catalysts (e.g., triethylamine) to minimize side reactions .
    • Analytical Validation : Purity is confirmed via HPLC (>95%) and structural integrity via 1H^1H-NMR (e.g., methoxy proton resonance at δ 3.8–4.0 ppm) .

Q. How can the structural and electronic properties of this compound be characterized to inform drug design?

  • Techniques :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions using SHELXL for refinement .
  • DFT calculations : Analyze electron distribution at the methanesulfonyl and acetamide groups to predict reactivity .
  • Spectroscopy : FT-IR confirms sulfonyl (S=O stretch at ~1350 cm1^{-1}) and amide (C=O stretch at ~1650 cm1^{-1}) functionalities .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Approach :

  • Functional group variation : Replace the methoxy group with halogens or bulkier substituents to assess steric/electronic effects on bioactivity .
  • Biological assays : Compare IC50_{50} values against enzyme targets (e.g., kinases) using in vitro inhibition assays. For example, derivatives with electron-withdrawing groups show enhanced binding to ATP pockets .
  • Data integration : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity trends .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodology :

  • Standardized assays : Replicate studies using the MTT assay under uniform conditions (e.g., 72-hour exposure, 10% FBS media) to minimize variability .
  • Mechanistic profiling : Perform transcriptomic analysis (RNA-seq) to identify off-target pathways that may explain discrepancies in cytotoxicity .
  • Control experiments : Test compound stability under assay conditions (e.g., pH 7.4 buffer) to rule out degradation artifacts .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Challenges :

  • Solvent selection : Polar solvents (e.g., ethanol/water mixtures) often yield better crystals than non-polar alternatives .
  • Twinned crystals : Use SHELXD for structure solution and refine with TWINLAW to model twinning ratios .
  • Data collection : Optimize cryocooling (100 K) to mitigate radiation damage during high-resolution synchrotron experiments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide

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